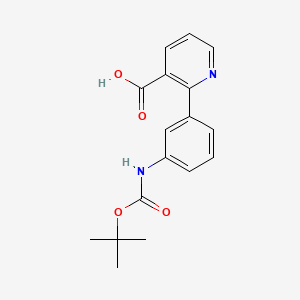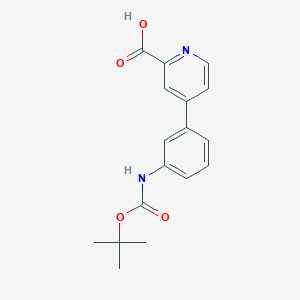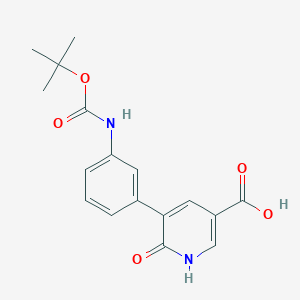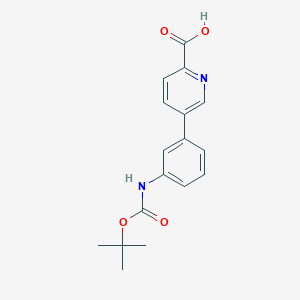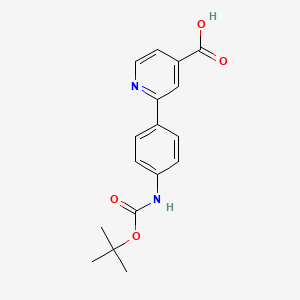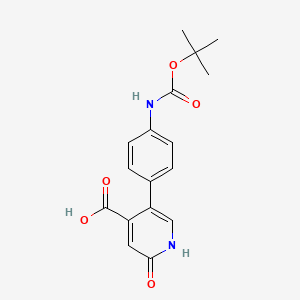
6-(4-BOC-Aminophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-BOC-Aminophenyl)nicotinic acid, 95% (6-BAPNA) is an analog of nicotinic acid (NA) and is a chiral molecule with a wide range of applications in the chemical and pharmaceutical industries. It is used as an intermediate in the synthesis of various compounds and has been studied for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been studied for its potential therapeutic properties, including its ability to reduce inflammation and its potential to treat certain types of cancer. It has also been studied for its potential to inhibit the growth of certain bacteria, including Streptococcus pneumoniae, Klebsiella pneumoniae, and Escherichia coli. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been studied for its potential to act as an anti-diabetic agent.
Mecanismo De Acción
The exact mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that 6-(4-BOC-Aminophenyl)nicotinic acid, 95% acts as an agonist at the nicotinic acid receptor, which is involved in the regulation of inflammation and other physiological processes. Additionally, it is believed that 6-(4-BOC-Aminophenyl)nicotinic acid, 95% may act as an antioxidant, which could explain its potential therapeutic properties.
Biochemical and Physiological Effects
6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to inhibit the growth of certain bacteria, suggesting its potential as an antimicrobial agent. Furthermore, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to reduce blood glucose levels in animal models, suggesting its potential as an anti-diabetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is that it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is a chiral molecule, which can complicate the synthesis of certain compounds.
Direcciones Futuras
The potential therapeutic properties of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% make it an attractive candidate for further research. Future studies should focus on elucidating the exact mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% and further exploring its potential therapeutic properties. Additionally, further research should investigate the potential of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% as an antimicrobial agent and its potential to act as an anti-diabetic agent. Finally, further research should investigate the potential of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% as a drug delivery system for other therapeutic compounds.
Métodos De Síntesis
6-(4-BOC-Aminophenyl)nicotinic acid, 95% is synthesized from 4-bromo-3-chloro-5-hydroxy-2-nitrobenzene, which is then reacted with 4-bromo-2-chloro-6-hydroxy-3-nitrobenzene to form 4-bromo-3-chloro-6-hydroxy-2-nitrobenzoic acid. This acid is then reacted with 4-bromo-2-chloro-6-hydroxy-3-nitrobenzene to form 6-(4-BOC-aminophenyl)nicotinic acid, 95%.
Propiedades
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)14-9-6-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYCAJKDNLKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
